isoCA-4

Anticancer drug development Tubulin polymerization inhibitors In vivo efficacy

IsoCA-4 is a rationally engineered, chemically stable 1,1-diarylethylene tubulin inhibitor that eliminates the cis-to-trans isomerization liability intrinsic to CA-4, ensuring consistent antitubulin activity throughout storage, handling, and in vivo exposure. In direct head-to-head xenograft comparisons, isoCA-4-based constructs achieved 72.9% tumor growth inhibition vs. 47.6% for CA-4P, and demonstrated 1.5-fold greater activity against MDR1-overexpressing leukemia. For preclinical oncology, nanomedicine co-formulation, and medicinal chemistry SAR campaigns, isoCA-4 is the superior, reproducibility-focused procurement choice.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B1672224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameisoCA-4
Synonyms1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O
InChIInChI=1S/C18H20O5/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(23-5)17(10-13)22-4/h6-10,19H,1H2,2-5H3
InChIKeyCNGKIRSNRQSORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





isoCA-4: A Structurally Stabilized Combretastatin A-4 Isomer for Tubulin Inhibition Research and Anticancer Procurement


isoCA-4 (isocombretastatin A-4) is a synthetic, non-natural isomer of the natural product combretastatin A-4 (CA-4), possessing a 1,1-diarylethylene scaffold that distinguishes it from the cis-stilbene framework of the parent compound [1]. As a tubulin polymerization inhibitor that binds to the colchicine binding site of tubulin [2], isoCA-4 exhibits nanomolar-range cytotoxicity against a panel of human cancer cell lines, including multidrug-resistant (MDR) variants [3]. Unlike CA-4, which suffers from spontaneous cis-to-trans isomerization leading to activity loss, isoCA-4's 1,1-diarylethylene architecture eliminates the geometrically labile olefin, rendering it inherently stable and easier to synthesize without requiring stereochemical control [1].

Why CA-4 and Other Combretastatin Analogs Cannot Substitute for isoCA-4 in Stability-Dependent Tubulin Inhibition Applications


Substituting isoCA-4 with the natural product CA-4 or related cis-stilbene analogs introduces a fundamental chemical stability liability that compromises experimental reproducibility and in vivo efficacy. CA-4 undergoes spontaneous isomerization of its cis-olefin to the thermodynamically more stable but biologically inactive trans-isomer during storage, handling, and administration [1], a process that isoCA-4's 1,1-diarylethylene scaffold completely eliminates by removing the geometrically constrained double bond [2]. Furthermore, while CA-4P (fosbretabulin), the water-soluble phosphate prodrug of CA-4, addresses the aqueous solubility limitation of the parent compound, it does not resolve the underlying olefin isomerization problem intrinsic to the cis-stilbene core. In head-to-head in vivo comparisons, isoCA-4-based constructs have demonstrated superior tumor growth inhibition compared to CA-4P-based counterparts, indicating that the scaffold stability advantage translates into measurable pharmacodynamic benefits [3]. Consequently, procurement of CA-4 or generic combretastatin derivatives for applications where chemical stability, synthetic accessibility, and consistent biological activity are critical introduces unacceptable variability that isoCA-4 is specifically engineered to eliminate.

isoCA-4 Evidence Guide: Quantified Comparative Differentiation Against CA-4, CA-4P, and isoCA-4P for Tubulin Inhibitor Selection


In Vivo Tumor Growth Inhibition: isoCA-4-Based Selenium Derivative (11ab) Outperforms Both isoCA-4P and CA-4P in Xenograft Models

In a direct head-to-head in vivo comparison using xenograft mouse models, the phosphate salt of a selenium-containing isoCA-4 derivative (11ab) achieved superior tumor growth inhibition compared to both the isoCA-4 phosphate prodrug (isoCA-4P) and the CA-4 phosphate prodrug (CA-4P) [1]. This study represents a direct comparator-based evidence tier, as all three phosphate prodrugs were evaluated under identical experimental conditions, allowing for unambiguous efficacy ranking.

Anticancer drug development Tubulin polymerization inhibitors In vivo efficacy

Chemical Stability: isoCA-4 Eliminates CA-4's cis-trans Isomerization Liability Through 1,1-Diarylethylene Scaffold Engineering

CA-4 contains a cis-stilbene scaffold with a geometrically constrained olefin that spontaneously isomerizes to the thermodynamically more stable trans-isomer, which is biologically inactive [1]. This isomerization occurs during storage, handling, and administration, compromising both experimental reproducibility and in vivo efficacy [2]. isoCA-4 addresses this fundamental limitation through a 1,1-diarylethylene architecture that completely removes the geometrically labile double bond, eliminating the cis-trans isomerization pathway [3].

Chemical stability Structural isomerism Synthetic accessibility

Synthetic Accessibility: isoCA-4 Enables Multigram-Scale Production Without Stereochemical Control Versus CA-4's Geometric Constraints

The synthesis of CA-4 requires careful control of Z-olefin geometry to preserve the cis-stilbene configuration essential for biological activity, a constraint that complicates both laboratory-scale preparation and potential scale-up [1]. In contrast, isoCA-4's 1,1-diarylethylene scaffold eliminates the need for stereochemical control entirely, enabling convergent synthesis on a multigram scale without geometric isomer concerns [2]. Efficient palladium-catalyzed coupling methods using N-tosylhydrazones and aryl triflates have been specifically developed for expeditious isoCA-4 synthesis [3].

Synthetic chemistry Process development Scalability

Nanoparticle Formulation Efficacy: SQ-gem/isoCA-4 Nanocomposites Achieve 93% Tumor Growth Inhibition Versus 32-73% for Alternative Treatments in Colon Cancer Models

In a comparative in vivo efficacy study evaluating squalenoyl nanocomposite formulations in a human colon carcinoma xenograft model (LS174-T), SQ-gem/isoCA-4 nanoparticles achieved superior antitumor activity compared to multiple control treatments [1]. This cross-study comparable evidence demonstrates that isoCA-4, when formulated with gemcitabine-squalene conjugates, produces substantially greater tumor growth inhibition than gemcitabine alone or gemcitabine/isoCA-4 free drug combinations.

Nanomedicine Drug delivery Combination therapy

MDR1-Overexpressing Cell Line Activity: isoCA-4 Exhibits 1.5-Fold Superior Activity Over CA-4 Against Drug-Resistant K562R Leukemia Cells

In a study evaluating cyclic bridged analogs of isoCA-4, the reference compound isoCA-4 demonstrated superior antiproliferative activity compared to CA-4 against the MDR1-overexpressing K562R leukemia cell line [1]. While the study's primary focus was on novel analog development, it included a direct head-to-head comparison between isoCA-4 and CA-4 against this clinically relevant drug-resistant cell line.

Multidrug resistance Leukemia Cytotoxicity

Biological Activity Equivalence: isoCA-4 Maintains CA-4's Antiproliferative Potency Without Stability Compromises

Multiple independent studies have confirmed that isoCA-4 exhibits biological activities comparable to that of CA-4, including nanomolar-range cytotoxicity against diverse cancer cell lines and potent inhibition of tubulin polymerization [1][2]. Specifically, isoCA-4 demonstrated tubulin polymerization inhibition with IC50 values of 2-3 μM, comparable to the parent CA-4 [3]. This equivalence establishes isoCA-4 as a viable, stability-enhanced replacement for CA-4 in experimental systems without sacrificing potency.

Structure-activity relationship Cytotoxicity Drug design

isoCA-4 Recommended Application Scenarios: Where Stability-Enhanced Tubulin Inhibition Drives Scientific and Industrial Value


Preclinical Oncology Programs Requiring Chemically Stable Tubulin Inhibitors for Reproducible In Vivo Efficacy Studies

Based on the direct head-to-head in vivo comparison showing that isoCA-4-based constructs (11ab) achieved 72.9% tumor growth inhibition compared to CA-4P's 47.6% in xenograft models [1], isoCA-4 is the preferred procurement choice for preclinical oncology studies where consistent, reproducible in vivo antitumor activity is required. The elimination of cis-trans isomerization liability ensures that compound activity remains stable throughout experimental durations, reducing variability in efficacy readouts that can arise from CA-4 degradation during formulation, storage, or administration. The demonstrated 25.3 percentage point improvement in tumor growth inhibition over CA-4P provides a quantifiable efficacy advantage that can strengthen preclinical proof-of-concept data packages [1].

Multidrug Resistance (MDR) Cancer Research Leveraging isoCA-4's Superior Activity Against MDR1-Overexpressing Cell Lines

Given the direct head-to-head comparison demonstrating that isoCA-4 is 1.5-fold more active than CA-4 against MDR1-overexpressing K562R leukemia cells [2], isoCA-4 should be prioritized for research programs focused on overcoming multidrug resistance mechanisms. The enhanced activity against P-glycoprotein-overexpressing (MDR1+) cells positions isoCA-4 as a more suitable tool compound than CA-4 for investigating tubulin-targeting strategies in drug-resistant cancer models. This differential activity has direct implications for selecting the appropriate tubulin inhibitor in studies of relapsed/refractory malignancies where MDR1 upregulation is a known resistance mechanism [2].

Nanomedicine and Advanced Drug Delivery System Development Combining Antivascular and Cytotoxic Payloads

The cross-study comparable evidence showing SQ-gem/isoCA-4 nanoparticles achieving 93% tumor growth inhibition—20 percentage points higher than SQ-gem alone (73%) and 2.9-fold higher than gemcitabine alone (32%) [3]—supports isoCA-4 procurement for nanomedicine research programs developing combination delivery systems. isoCA-4's compatibility with squalenoylation-based nanoprecipitation and its potent antivascular activity make it an ideal candidate for co-formulation with cytotoxic agents in targeted delivery platforms. Researchers developing liposomal, polymeric, or squalenoyl nanoparticle formulations for combination therapy should select isoCA-4 over CA-4 to leverage both the stability advantage during formulation processing and the documented in vivo synergy with gemcitabine in nanoparticle form [3].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns Focused on Colchicine-Site Tubulin Inhibitors

Given that isoCA-4 maintains tubulin polymerization inhibitory activity comparable to CA-4 (IC50 = 2-3 μM) [4] while offering a synthetically accessible 1,1-diarylethylene scaffold that does not require stereochemical control [5], isoCA-4 serves as an ideal starting point for SAR campaigns and medicinal chemistry optimization programs. The scaffold's tolerance for diverse structural modifications—including A-ring, B-ring, and linker variations—has been extensively documented, with over 130 potent analogues characterized [3]. For medicinal chemistry groups synthesizing and evaluating novel tubulin inhibitors, isoCA-4 procurement provides a stability-enhanced, synthetically tractable parent scaffold that supports efficient analog generation without the geometric isomer complications inherent to CA-4-based campaigns [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for isoCA-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.